(S,S)-Palonosetron-d3 Hydrochloride

カタログ番号 B564289

CAS番号:

1246816-81-8

分子量: 335.89

InChIキー: OLDRWYVIKMSFFB-RAVRUBKISA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

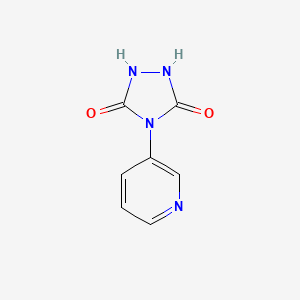

(S,S)-Palonosetron-d3 Hydrochloride, also known as (S,S)-Palonosetron HCl, is a synthetic analog of the naturally occurring neurotransmitter serotonin. It is a potent serotonin 5-HT3 receptor agonist, and has been extensively studied in recent years for its potential therapeutic applications.

科学的研究の応用

Scientific Research Applications

Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting

- Palonosetron, a serotonin (5-HT3) receptor antagonist, demonstrates significant efficacy in preventing both acute and delayed phases of nausea and vomiting associated with chemotherapy. Studies highlight its role in improving patient outcomes when compared to first-generation 5-HT3 receptor antagonists. This effect is attributed to its longer half-life and stronger receptor binding affinity, which contribute to its enhanced antiemetic profile (Shetti et al., 2014; Zhou et al., 2015).

Role in Combination Therapies

- The drug's efficacy is further enhanced when used in combination with other antiemetic agents, such as neurokinin-1 receptor antagonists and corticosteroids. This combination approach is recommended for managing CINV, especially in cases involving highly emetogenic chemotherapy regimens. The synergistic effect of these combinations offers a broader protection against nausea and vomiting (Hesketh et al., 2016; Celio et al., 2012).

Comparative Efficacy

- Comparative studies have shown that Palonosetron is more effective than older generations of 5-HT3 RAs in controlling both acute and delayed vomiting in patients undergoing chemotherapy. This is particularly noteworthy in the context of highly and moderately emetogenic chemotherapy (HEC and MEC), underscoring its superior therapeutic profile (Yang & Zhang, 2019).

Implications for Clinical Practice and Guidelines

- The findings from these studies have been instrumental in shaping clinical guidelines for the management of CINV. Palonosetron's profile supports its use as a cornerstone in antiemetic regimens, particularly for patients undergoing chemotherapy regimens classified as highly or moderately emetogenic (Basch et al., 2011).

特性

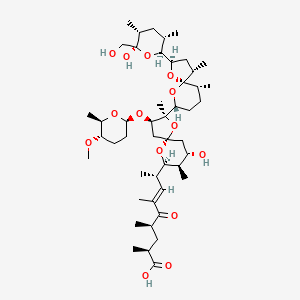

| { "Design of the Synthesis Pathway": "The synthesis pathway of (S,S)-Palonosetron-d3 Hydrochloride involves the preparation of a key intermediate, followed by a series of reactions to obtain the final product.", "Starting Materials": ["(S,S)-Palonosetron", "Deuterium oxide", "Hydrogen chloride gas", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water"], "Reaction": ["1. (S,S)-Palonosetron is dissolved in deuterium oxide and reacted with hydrogen chloride gas to form (S,S)-Palonosetron Hydrochloride-d3.", "2. The resulting compound is then reacted with sodium hydroxide to obtain the free base form of (S,S)-Palonosetron-d3.", "3. The free base is then dissolved in methanol and reacted with acetic acid to form (S,S)-Palonosetron-d3 Acetate.", "4. The acetate is then reacted with sodium bicarbonate to obtain (S,S)-Palonosetron-d3.", "5. The final product is isolated by extraction with ethyl acetate and purified by recrystallization from water."] } | |

CAS番号 |

1246816-81-8 |

製品名 |

(S,S)-Palonosetron-d3 Hydrochloride |

分子式 |

C19H25ClN2O |

分子量 |

335.89 |

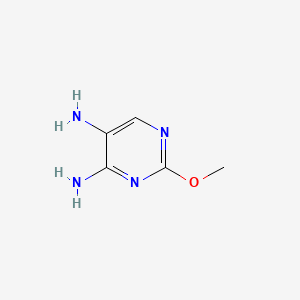

IUPAC名 |

(3aS)-3,3-dideuterio-2-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydrobenzo[de]isoquinolin-1-one;hydrochloride |

InChI |

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1/i11D2,17D; |

InChIキー |

OLDRWYVIKMSFFB-RAVRUBKISA-N |

SMILES |

C1CC2CN(C(=O)C3=C2C(=CC=C3)C1)C4CN5CCC4CC5.Cl |

同義語 |

(3aS)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one-d3 Hydrochloride; Aloxi-d3; Onicit-d3; RS-25259-197-d3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Lys-Leu acetate salt

103404-72-4

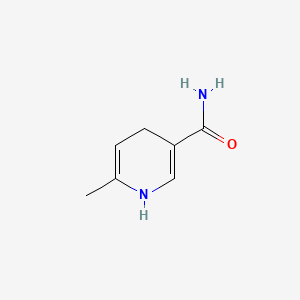

6-Methyl-1,4-dihydropyridine-3-carboxamide

102273-37-0

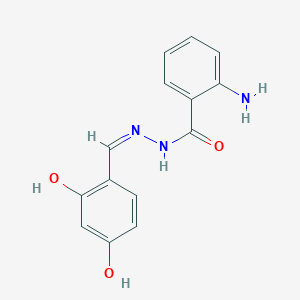

5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one

103853-62-9

![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)

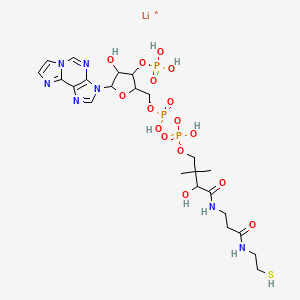

![Trisodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B564227.png)